molecular formula C18H19N3O3 B2911705 4-benzyl-N-(6-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide CAS No. 1351589-34-8

4-benzyl-N-(6-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide

Cat. No.: B2911705
CAS No.: 1351589-34-8
M. Wt: 325.368
InChI Key: NTQQOIWZAYXAMF-UHFFFAOYSA-N
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Description

4-Benzyl-N-(6-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a morpholine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-N-(6-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide typically involves multiple steps, starting with the preparation of the core morpholine structure. One common approach is the reaction of 6-methylpyridin-2-amine with a suitable benzyl derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Benzyl-N-(6-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an active pharmaceutical ingredient (API) in drug formulations. Its unique structure may contribute to the development of novel treatments for various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Comparison with Similar Compounds

  • 4-Methyl-N-pyridin-2-yl-benzenesulfonamide: This compound shares a similar pyridine structure but differs in the presence of a sulfonamide group.

  • 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Another compound with a pyridine moiety, but with a quinazoline ring system.

Uniqueness: 4-Benzyl-N-(6-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

4-benzyl-N-(6-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13-6-5-9-16(19-13)20-18(23)15-11-24-12-17(22)21(15)10-14-7-3-2-4-8-14/h2-9,15H,10-12H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTQQOIWZAYXAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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